Cas no 68285-25-6 ((1S)-1-(2-fluorophenyl)ethan-1-amine)

(1S)-1-(2-Fluorophenyl)ethan-1-amine is a chiral amine compound featuring a fluorine substituent at the ortho position of the phenyl ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The fluorine atom enhances metabolic stability and binding affinity in target molecules, while the amine group offers versatile reactivity for further functionalization. This compound is typically supplied with high enantiomeric purity, ensuring consistent performance in chiral resolutions or catalytic applications. Its structural properties make it suitable for use in medicinal chemistry, where precise stereochemistry and fluorination are critical for optimizing biological activity and pharmacokinetics. Proper handling under inert conditions is recommended due to its amine functionality.
(1S)-1-(2-fluorophenyl)ethan-1-amine structure
68285-25-6 structure
商品名:(1S)-1-(2-fluorophenyl)ethan-1-amine
CAS番号:68285-25-6
MF:C8H10FN
メガワット:139.170105457306
MDL:MFCD03092994
CID:58746
PubChem ID:7023579

(1S)-1-(2-fluorophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (S)-1-(2-Fluorophenyl)ethanamine
    • (S)-1-(2-FLUOROPHENYL)ETHYLAMINE
    • (1S)-1-(2-Fluorophenyl)ethylamine
    • PC0612
    • Benzenemethanamine,2-fluoro-a-methyl-, (S)-
    • (1S)-1-(2-fluorophenyl)ethanamine
    • (1S)-1-(2-fluorophenyl)ethan-1-amine
    • C8H10FN
    • PubChem15728
    • DIWHJJUFVGEXGS-LURJTMIESA-N
    • STL557330
    • BBL103520
    • (S)-2-Fluoro-alpha-methylbenzylamine
    • (S)-1-(2-fluoro-phenyl)-ethylamine
    • AB0026233
    • ST2403
    • SCHEMBL335364
    • AKOS005258056
    • PS-9385
    • 68285-25-6
    • (S)-1-(2-Fluorophenyl)ethylamine, ee 98%
    • MFCD03092994
    • DTXSID00427516
    • (S)-1-(2-fluorophenyl)ethylamine, AldrichCPR
    • EN300-112649
    • CS-D0618
    • S-OF-PEM
    • (S)-1-(2-FLUOROPHENYL)ETHYLAMINE-HCl
    • (1S)-1-(2-fluorophenyl)ethan-1-amine hydrochloride
    • (S)-1-(2-fluorophenyl)ethan-1-amine
    • MDL: MFCD03092994
    • インチ: 1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1
    • InChIKey: DIWHJJUFVGEXGS-LURJTMIESA-N
    • ほほえんだ: FC1C=CC=CC=1[C@H](C)N

計算された属性

  • せいみつぶんしりょう: 139.08000
  • どういたいしつりょう: 139.079727485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 密度みつど: 1.063±0.06 g/cm3(Predicted)
  • ふってん: 179.8℃ at 760 mmHg
  • PSA: 26.02000
  • LogP: 2.54570
  • 酸性度係数(pKa): 8.62±0.10(Predicted)

(1S)-1-(2-fluorophenyl)ethan-1-amine セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H412
  • 警告文: P273
  • 危険カテゴリコード: 52
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:2-8 °C

(1S)-1-(2-fluorophenyl)ethan-1-amine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

(1S)-1-(2-fluorophenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1046878-1g
(S)-1-(2-Fluorophenyl)ethanamine
68285-25-6 98%
1g
$120 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S91950-1g
(S)-1-(2-Fluorophenyl)ethanamine
68285-25-6
1g
¥1026.0 2021-09-04
Enamine
EN300-112649-10.0g
(1S)-1-(2-fluorophenyl)ethan-1-amine
68285-25-6
10g
$776.0 2023-06-09
Enamine
EN300-112649-1.0g
(1S)-1-(2-fluorophenyl)ethan-1-amine
68285-25-6
1g
$104.0 2023-06-09
TRC
F594180-25mg
(S)-1-(2-Fluorophenyl)ethylamine
68285-25-6
25mg
$64.00 2023-05-18
eNovation Chemicals LLC
D910654-1g
(S)-1-(2-Fluorophenyl)ethylamine
68285-25-6 >97%
1g
$155 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYJ065-5G
(1S)-1-(2-fluorophenyl)ethan-1-amine
68285-25-6 95%
5g
¥ 3,227.00 2023-04-04
eNovation Chemicals LLC
K02468-1g
(S)-1-(2-FLUOROPHENYL)ETHYLAMINE-HCl
68285-25-6 >97%
1g
$395 2023-09-04
abcr
AB227848-250mg
(S)-1-(2-Fluorophenyl)ethylamine, 95%; .
68285-25-6 95%
250mg
€109.40 2025-02-18
Enamine
EN300-112649-0.25g
(1S)-1-(2-fluorophenyl)ethan-1-amine
68285-25-6 95%
0.25g
$96.0 2023-10-26

(1S)-1-(2-fluorophenyl)ethan-1-amine 合成方法

(1S)-1-(2-fluorophenyl)ethan-1-amine 関連文献

(1S)-1-(2-fluorophenyl)ethan-1-amineに関する追加情報

Comprehensive Overview of (1S)-1-(2-fluorophenyl)ethan-1-amine (CAS No. 68285-25-6): Properties, Applications, and Industry Insights

(1S)-1-(2-fluorophenyl)ethan-1-amine, with the CAS number 68285-25-6, is a chiral amine compound featuring a fluorinated aromatic ring. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The fluorophenyl group and chiral amine moiety contribute to its versatility in asymmetric synthesis, making it valuable for developing enantioselective catalysts and intermediates.

Recent trends in drug discovery highlight the growing demand for fluorinated compounds like (1S)-1-(2-fluorophenyl)ethan-1-amine, as fluorine incorporation often enhances metabolic stability and bioavailability. Researchers frequently search for "chiral amine synthesis methods" or "fluorinated pharmaceutical intermediates," reflecting industry interest in this compound class. The CAS 68285-25-6 specifically attracts queries related to "stereoselective reduction techniques" and "applications in CNS drug development," underscoring its relevance in modern medicinal chemistry.

From a synthetic chemistry perspective, the (1S)-enantiomer of this amine demonstrates distinct advantages in creating optically active compounds. Laboratories often explore "resolution methods for 1-(2-fluorophenyl)ethanamine" or "enantiomeric purity analysis" when working with this material. Advanced purification techniques such as chiral chromatography or diastereomeric salt formation are commonly employed to obtain high-purity (1S)-1-(2-fluorophenyl)ethan-1-amine, meeting the stringent requirements of pharmaceutical applications.

The compound's physicochemical properties, including its boiling point, solubility profile, and optical rotation, make it particularly useful in process chemistry. Industrial users frequently search for "large-scale production of fluorinated amines" or "green chemistry approaches" to optimize its synthesis. Recent publications have highlighted innovative routes using biocatalysis or continuous flow systems to produce CAS 68285-25-6 with improved atom economy and reduced environmental impact.

In material science applications, the fluorophenyl-ethylamine structure serves as a precursor for advanced polymers and liquid crystals. The compound's ability to influence molecular stacking and intermolecular interactions has led to investigations in "fluorinated materials for electronics" and "specialty coatings." These emerging applications complement its traditional uses in pharmaceutical intermediates, creating new market opportunities for (1S)-1-(2-fluorophenyl)ethan-1-amine suppliers.

Analytical characterization of CAS 68285-25-6 typically involves HPLC, NMR, and mass spectrometry techniques. Quality control protocols emphasize monitoring enantiomeric excess and residual solvent levels, addressing common purchaser concerns about "specification standards for chiral amines." Regulatory documentation for this compound includes detailed spectral data and stability studies, ensuring compliance with international chemical standards.

The commercial landscape for (1S)-1-(2-fluorophenyl)ethan-1-amine reflects broader trends in fine chemicals supply chains. With increasing focus on "sustainable chiral building blocks" and "custom synthesis solutions," manufacturers are developing more efficient production scales for CAS 68285-25-6. Market analysis indicates steady growth in demand, particularly from regions with strong generic drug development and specialty materials sectors.

Future research directions for this compound may explore its potential in catalysis or as a ligand in asymmetric transformations. The scientific community continues to investigate "structure-activity relationships of fluorinated amines" and "novel synthetic methodologies," ensuring (1S)-1-(2-fluorophenyl)ethan-1-amine remains at the forefront of organic chemistry innovation. Its combination of fluorine effects and chiral induction properties positions it as a valuable tool for addressing complex synthetic challenges.

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